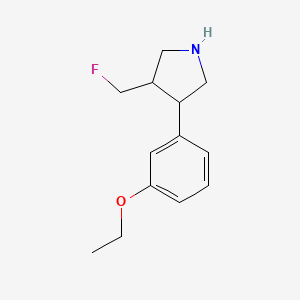

3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine

Description

Propriétés

IUPAC Name |

3-(3-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-2-16-12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWLSRHZLVRUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amide Intermediate Route with Halide Substitution and Reduction

A notable method described in patent CN1045581A involves the synthesis of substituted pyrrolidones which can be converted to pyrrolidines. The process includes:

- Starting from N-(2-butenyl)-N-(3-trifluoromethyl)-2-halo-2-(substituted phenyl) ethanamide intermediates.

- Reaction with tri-n-butyltin hydride and azobisisobutyronitrile (AIBN) as a radical initiator in toluene or benzene under reflux conditions.

- The reaction proceeds via radical-mediated cyclization to form pyrrolidone isomers.

- Subsequent extraction, drying, and chromatographic purification yield cis and trans isomers of substituted pyrrolidones.

- Further chemical transformations convert these intermediates into the target pyrrolidine derivative with the fluoromethyl group at the 4-position.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N-(2-butenyl)-N-(3-trifluoromethyl)-2-bromo-2-(3-ethoxyphenyl) ethanamide, tri-n-butyltin hydride, AIBN, toluene, 70°C | Radical cyclization to pyrrolidone isomers |

| 2 | Acidic workup with 20% HCl, extraction, drying | Isolation of 3,4-trans and 3,4-cis isomers |

| 3 | Chromatographic purification | Pure isomers for further modification |

This method allows for the selective preparation of stereoisomers, which is critical for biological activity.

Enantioselective Conjugate Addition Approach

Research documented in a Royal Society of Chemistry supporting information file outlines an enantioselective synthesis of pyrrolidine derivatives via conjugate addition of substituted malonates to aromatic nitroalkenes:

- The reaction involves azomethine ylides generated in situ reacting with enones or nitroalkenes.

- The process affords pyrrolidine derivatives with high diastereoselectivity and enantiomeric excess.

- Subsequent functional group transformations introduce the fluoromethyl substituent at the 4-position.

- Purification by flash chromatography yields the desired product with high stereochemical purity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Azomethine ylide + aromatic nitroalkene, catalytic conditions | Formation of substituted pyrrolidine core |

| 2 | Functionalization to introduce fluoromethyl group | Target compound with fluoromethyl at C4 |

| 3 | Flash chromatography purification | High purity, enantiomerically enriched product |

This method is advantageous for producing enantiomerically pure compounds, essential for pharmaceutical applications.

Alkylation with Fluoromethyl Bromide and Base

An alternative synthetic approach involves direct alkylation of a 4-pyrrolidinyl intermediate with fluoromethyl bromide:

- The 3-(3-ethoxyphenyl)pyrrolidine intermediate is treated with a base such as cesium carbonate.

- Fluoromethyl bromide is added dropwise under controlled temperature (around 50°C).

- The reaction proceeds over extended time (e.g., 14 hours) to ensure complete substitution.

- Workup includes filtration to remove salts, extraction with ethyl acetate, and purification by flash chromatography.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-(3-Ethoxyphenyl)pyrrolidine, Cs2CO3, fluoromethyl bromide, 50°C, 14 h | Fluoromethylation at C4 position |

| 2 | Filtration, extraction with EtOAc | Removal of inorganic salts |

| 3 | Flash chromatography (EtOAc:hexane 2:1) | Pure 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine |

This method is straightforward and scalable, suitable for producing the target compound in preparative quantities.

| Method | Key Reagents & Conditions | Yield & Purity | Stereochemical Control | Notes |

|---|---|---|---|---|

| Radical Cyclization (Patent) | Tri-n-butyltin hydride, AIBN, toluene, reflux | Moderate yields (~40-60%) | Cis/trans isomer separation | Requires handling of tin reagents |

| Enantioselective Addition (RSC) | Azomethine ylides, aromatic nitroalkenes, flash chromatography | High yield (>90%) | High enantiomeric excess (>95% ee) | Complex but high stereoselectivity |

| Alkylation with Fluoromethyl Bromide | Cs2CO3 base, fluoromethyl bromide, 50°C, 14 h | Good yield (~70-80%) | Depends on starting material | Simple and scalable |

- Radical cyclization methods provide access to both cis and trans isomers, which can be separated chromatographically. This flexibility is useful for studying stereochemical effects on activity but requires careful purification and handling of toxic reagents.

- Enantioselective conjugate addition offers superior stereochemical control, producing enantiomerically enriched compounds essential for drug development. However, it involves more complex precursor synthesis and reaction setups.

- Direct alkylation with fluoromethyl bromide is a practical method for introducing the fluoromethyl group onto the pyrrolidine ring. It is operationally simple and amenable to scale-up but relies on the availability of the 3-(3-ethoxyphenyl)pyrrolidine intermediate.

The preparation of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine can be achieved by multiple synthetic routes, each with distinct advantages:

- Radical cyclization methods are well-established for generating pyrrolidone intermediates convertible to the target compound.

- Enantioselective conjugate addition provides high stereochemical purity, favorable for pharmaceutical applications.

- Alkylation with fluoromethyl bromide is a straightforward and scalable approach for final fluoromethylation.

Selection of the optimal method depends on the desired stereochemical outcome, scale, and available starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azides or thiol-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antagonistic Activity in Neuropeptide Systems

Recent studies have highlighted the potential of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine as a scaffold for developing antagonists targeting neuropeptide systems. Specifically, this compound has been investigated for its ability to inhibit the relaxin-3/RXFP3 signaling pathway, which is implicated in various physiological processes such as appetite regulation and stress responses. The compound's structural features allow it to selectively inhibit RXFP3 over other related receptors, making it a promising candidate for drug development aimed at treating metabolic disorders and conditions related to stress and addiction .

2. Role in Neurological Disorders

The compound's pharmacokinetic properties have been evaluated in animal models, demonstrating its efficacy in blocking food intake induced by RXFP3-selective agonists. This suggests that 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine could be useful in developing treatments for obesity and related metabolic syndromes . Additionally, its potential role in alleviating alcohol addiction through modulation of the relaxin-3 system has been observed, further expanding its therapeutic applications .

Organic Synthesis

1. Catalytic Applications

In organic synthesis, 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine has been utilized as a catalyst in enantioselective reactions. Its ability to facilitate cycloaddition reactions has been documented, where it demonstrated significant yields and enantioselectivity. Such catalytic properties are crucial for synthesizing complex organic molecules with high precision and efficiency . The compound's effectiveness as a catalyst can be attributed to its unique electronic and steric properties, which influence reaction pathways and outcomes.

Structure-Activity Relationship Studies

1. Modifications for Enhanced Activity

Ongoing research into the structure-activity relationship (SAR) of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine indicates that modifications to its structure can significantly enhance its biological activity. For instance, altering substituents on the pyrrolidine ring or the ethoxy group can lead to improved potency against specific targets within neuropeptide systems or enhanced catalytic efficiency . These findings underscore the importance of SAR studies in optimizing compounds for desired therapeutic effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | RXFP3 Antagonism | Demonstrated significant inhibition of food intake in rats when administered intraperitoneally. |

| Study B | Enantioselective Synthesis | Achieved high yields (up to 91%) and enantioselectivity (up to 81% ee) using 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine as a catalyst. |

| Study C | Alcohol Addiction | Showed that central administration of RXFP3 antagonists decreased alcohol self-administration in animal models. |

Mécanisme D'action

The mechanism of action of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The ethoxyphenyl and fluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine

- Substituents : 4-isopropylphenyl (electron-donating group) at position 4, fluoromethyl at position 3.

- Molecular Formula : C₁₄H₂₀FN

- Molecular Weight : 221.31 g/mol

- Purity : ≥95%

- The absence of an ethoxy group may decrease polarity, affecting solubility and metabolic pathways.

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

- Substituents: 4-(trifluoromethyl)phenoxy group (electron-withdrawing) at position 3.

- Molecular Formula: C₁₁H₁₃ClF₃NO

- Molecular Weight : 267.68 g/mol

- Physical Properties : White crystalline solid, irritant.

- Key Differences: The trifluoromethylphenoxy group enhances electronegativity and lipophilicity compared to the ethoxyphenyl group. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

- Applications : Used in intermediates for bioactive molecules, leveraging the trifluoromethyl group’s metabolic resistance .

4-(1-(Ethylsulfonyl)-3-(fluoromethyl)azetidin-3-yl)-1H-pyrazole Derivatives

- Core Structure : Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring).

- Functional Groups : Fluoromethyl and ethylsulfonyl groups.

- The ethylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature.

- Synthetic Relevance : Used in JAK inhibitor synthesis, highlighting the role of fluoromethyl groups in optimizing target engagement .

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity/Form | Key Properties |

|---|---|---|---|---|---|

| 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | 3-ethoxyphenyl, 4-fluoromethyl | Not provided | ~235 (estimated) | Not available | Likely moderate lipophilicity |

| 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine | 4-isopropylphenyl | C₁₄H₂₀FN | 221.31 | ≥95% | High steric bulk, discontinued |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 4-CF₃-phenoxy | C₁₁H₁₃ClF₃NO | 267.68 | Hydrochloride salt | Enhanced solubility, irritant |

| Azetidine derivative (JAK inhibitor intermediate) | Ethylsulfonyl, fluoromethyl | C₁₅H₂₀FNO₂S | 313.39 | Not specified | High reactivity, drug intermediate |

Research Findings and Implications

Electronic Effects: The ethoxyphenyl group in the target compound likely provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl. This difference impacts charge distribution and interaction with biological targets .

Ring Size and Reactivity : Azetidine derivatives (4-membered rings) exhibit higher ring strain than pyrrolidines, favoring reactions like nucleophilic substitutions, which are critical in constructing complex pharmacophores .

Activité Biologique

3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is a compound of interest due to its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for its development in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is C13H16FNO, with a molecular weight of approximately 223.28 g/mol. The compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a fluoromethyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activities associated with 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine include:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.

Data Table: Biological Activity Summary

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

A study evaluated the cytotoxic effects of various pyrrolidine compounds against A549 (non-small cell lung cancer) cells. Results indicated that derivatives similar to 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents. -

Antimicrobial Efficacy :

Research on ethoxyphenyl derivatives revealed promising activity against Gram-positive and Gram-negative bacteria. The presence of the ethoxy group was noted to enhance solubility and bioavailability, contributing to the overall antimicrobial efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine:

- Absorption : The ethoxy group may enhance oral bioavailability.

- Distribution : The lipophilicity introduced by the fluoromethyl group could facilitate tissue penetration.

- Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes, common for similar compounds.

- Excretion : Renal excretion is likely, as observed with related compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodology : Reductive amination is a common strategy for pyrrolidine derivatives. For example, 3-(4-Fluorophenyl)pyrrolidine synthesis uses 4-fluorobenzaldehyde and pyrrolidine with sodium triacetoxyborohydride in dichloromethane (DCM) at room temperature . Adapting this, substituting 3-ethoxybenzaldehyde and introducing fluoromethyl groups via alkylation or nucleophilic substitution may require optimization of solvent polarity (e.g., THF or DMF) and temperature control to mitigate side reactions.

- Data Contradictions : Discrepancies in yield may arise from steric hindrance due to the ethoxy group, requiring catalytic additives (e.g., Lewis acids) to improve efficiency.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Compare H and C NMR shifts with analogous pyrrolidine derivatives (e.g., 3-(4-Fluorophenyl)pyrrolidine ). The fluoromethyl group () will show distinct splitting patterns in H NMR.

- X-ray Crystallography : Use single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry, as demonstrated for ethyl 3-cyclopropyl-1-(4-fluorophenyl)pyrazolo derivatives .

- Key Challenge : Crystallization may require slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) due to the compound’s hydrophobicity.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC, referencing protocols for similar fluorinated pyrrolidines used as analytical standards .

- Critical Insight : The ethoxy group may confer hydrolytic instability under acidic conditions, necessitating protective formulation strategies for in vitro assays.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine against target receptors?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Compare with structurally related compounds like aprepitant derivatives containing fluorophenyl and pyrrolidine motifs .

- MD Simulations : Assess conformational stability over 100-ns trajectories in explicit solvent to evaluate fluoromethyl group dynamics.

- Data Interpretation : Validate predictions with in vitro binding assays (e.g., SPR or radioligand displacement) to resolve discrepancies between computational and experimental IC values.

Q. What strategies resolve contradictions in SAR data when modifying the fluoromethyl or ethoxyphenyl substituents?

- Methodology :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing ethoxy with methoxy or fluoromethyl with hydroxymethyl). Use parallel synthesis to streamline SAR exploration.

- Functional Assays : Test analogs in cell-based models (e.g., cAMP accumulation for GPCR activity) and cross-reference with physicochemical properties (logP, pKa) to identify key pharmacophores.

- Case Study : Ethyl 3-cyclopropyl-1-(4-fluorophenyl)pyrazolo derivatives showed altered kinase inhibition profiles upon substituent modification, highlighting the role of electronic effects .

Q. How can reaction mechanisms for fluoromethyl group introduction be elucidated using isotopic labeling or kinetic studies?

- Methodology :

- Isotopic Tracing : Synthesize intermediates with -labeled fluoromethyl groups via nucleophilic substitution (e.g., K/Kryptofix system) and track incorporation via MS/MS .

- Kinetic Analysis : Use stopped-flow NMR to monitor reaction rates under varying temperatures, identifying rate-limiting steps (e.g., SN2 vs. radical mechanisms).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.